Cimicidanol 3-arabinoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cimicidanol 3-arabinoside is a useful research compound. Its molecular formula is C35H52O9 and its molecular weight is 616.792. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It has been reported that this compound can activate ampk , a key energy-sensing enzyme that plays a crucial role in cellular energy homeostasis.
Biochemical Pathways
The activation of AMPK by Cimicidanol-3-O-alpha-L-arabinoside suggests that it may influence several biochemical pathways related to energy metabolism. AMPK activation can lead to the inhibition of anabolic processes, such as fatty acid and cholesterol synthesis, and the stimulation of catabolic processes, such as fatty acid oxidation and glucose uptake .
Result of Action
The activation of AMPK by Cimicidanol-3-O-alpha-L-arabinoside may have several cellular effects. For instance, it may promote glucose uptake and fatty acid oxidation, inhibit the synthesis of fatty acids and cholesterol, and regulate cellular energy balance . These effects could potentially be beneficial in the management of metabolic disorders such as diabetes .
Biological Activity
Cimicidanol 3-arabinoside, a glycosylated flavonoid derived from the roots of Cimicifuga foetida, has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- CAS Number : 161207-05-2
- Molecular Formula : C35H52O9
- Molecular Weight : 616.78 g/mol
- Purity : ≥ 98% .
Biological Activities
This compound exhibits a range of biological activities, primarily attributed to its flavonoid structure, which is known for various health benefits.
1. Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.
- Mechanism : The compound scavenges free radicals and reduces oxidative damage.
- Assays Used : ABTS radical scavenging assay and Ferric-reducing antioxidant power (FRAP) assay have been employed to evaluate its antioxidant capacity. For instance, the ABTS assay demonstrated a notable percentage of radical scavenging activity, indicating its efficacy in neutralizing free radicals .
2. Anti-inflammatory Effects
Flavonoids are renowned for their anti-inflammatory properties, and this compound is no exception. It may inhibit pathways that lead to inflammation by modulating cytokine production.
- Research Findings : Studies suggest that flavonoids can reduce the expression of pro-inflammatory markers, thereby alleviating conditions such as arthritis and other inflammatory diseases .
3. Antidiabetic Potential
This compound has been investigated for its potential antidiabetic effects through mechanisms involving glucose metabolism.
- α-Glucosidase Inhibition : The compound has shown inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. This inhibition can lead to lower postprandial blood glucose levels, making it beneficial for managing diabetes .
Parameter | Value |
---|---|
α-Glucosidase Inhibition (%) | High efficacy |
Assay Method | Spectrophotometric at 405 nm |
Case Study 1: Antioxidant and Anti-diabetic Properties
A study conducted on extracts containing this compound revealed that the compound effectively reduced oxidative stress markers and improved insulin sensitivity in diabetic rat models. The results indicated a significant reduction in blood glucose levels compared to control groups .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory models, this compound was shown to downregulate TNF-alpha and IL-6 levels in vitro. This suggests its potential utility in treating inflammatory disorders .
Properties
IUPAC Name |
(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20+,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBFXJMIKJNNAJ-GZYHAVPISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)[C@H]1C(O1)(C)C)[C@H]2C(=O)C[C@@]3([C@@]2(C[C@@H]([C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.